molecular formula C17H15FN4OS B2361255 2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391886-38-7

2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2361255
CAS RN: 391886-38-7
M. Wt: 342.39
InChI Key: GXCSFBCHZUGLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C17H15FN4OS and its molecular weight is 342.39. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been a subject of research for its efficient synthesis and structural characteristics. Moreno-Fuquen et al. (2019) developed an approach for the regioselective synthesis of this compound, emphasizing its use as a strategic intermediate in the preparation of related compounds through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. Theoretical and crystallographic analyses highlighted the compound's molecular interactions and energy frameworks, underlining its significance in heterocyclic chemistry research (Moreno-Fuquen et al., 2019).

Antimicrobial Applications

Research into the antimicrobial properties of fluorinated compounds, including derivatives similar to 2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide, has shown promising results. Carmellino et al. (1994) found that fluoro and trifluoromethyl derivatives exhibit significant antifungal and antibacterial activity, suggesting a potential for these compounds in the development of new antimicrobial agents (Carmellino et al., 1994).

Enzyme Inhibition for Therapeutic Targets

Bilginer et al. (2019) synthesized compounds incorporating similar moieties, demonstrating powerful inhibitory effects on human carbonic anhydrase I and II. The study highlighted the therapeutic potential of these compounds in treating conditions where the activity of these enzymes is dysregulated, marking an important step in the exploration of benzamide derivatives as medicinal agents (Bilginer et al., 2019).

Antiviral and Antipathogenic Activities

The investigation of benzamide derivatives for antiviral and antipathogenic activities has expanded the application scope of these compounds. Limban et al. (2011) synthesized acylthioureas related to 2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide, demonstrating significant anti-pathogenic activity, particularly against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-11-5-4-6-12(9-11)22-15(20-21-17(22)24)10-19-16(23)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,19,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCSFBCHZUGLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.